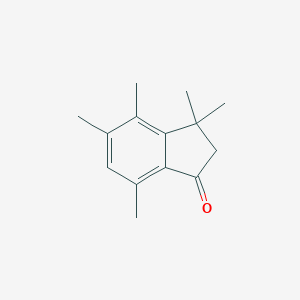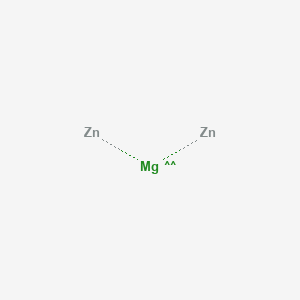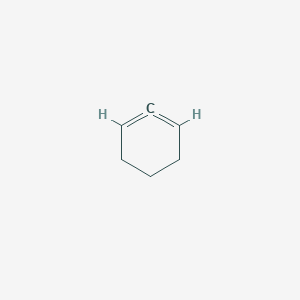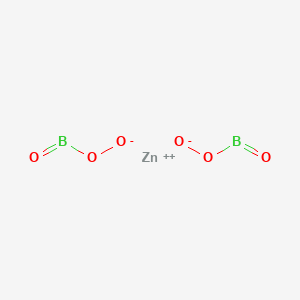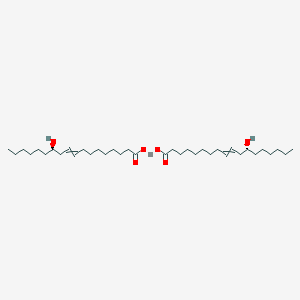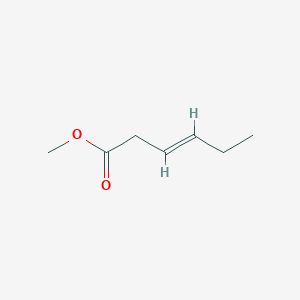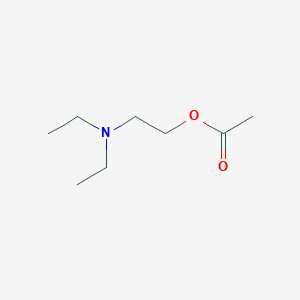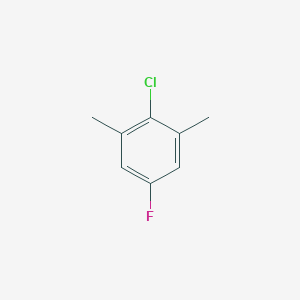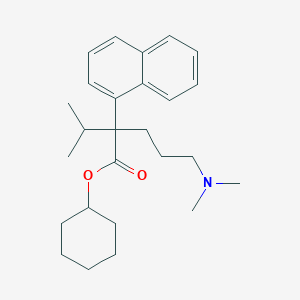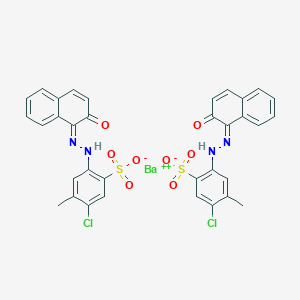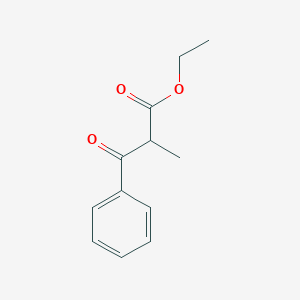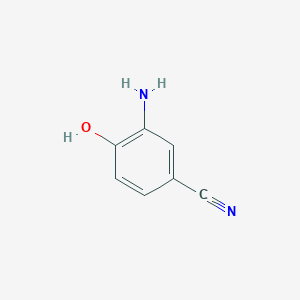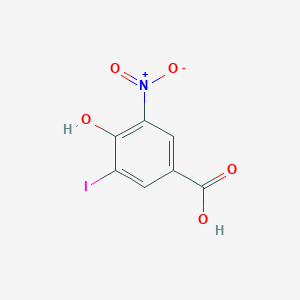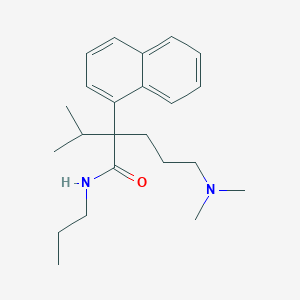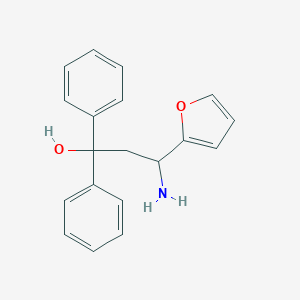
1,1-Diphenyl-3-(2-furyl)-3-amino-1-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Diphenyl-3-(2-furyl)-3-amino-1-propanol, commonly known as DFP, is a chiral compound with a molecular formula of C20H21NO2. DFP is a versatile compound with a wide range of applications in scientific research.
科学的研究の応用
DFP has been extensively used in scientific research due to its chiral nature and its ability to selectively bind to certain receptors. DFP has been used as a chiral derivatizing agent for the determination of enantiomeric purity of various compounds. It has also been used as a ligand in the synthesis of chiral catalysts for asymmetric synthesis. Additionally, DFP has been used as a probe to study the mechanism of action of certain enzymes and receptors.
作用機序
DFP acts as a chiral ligand and selectively binds to certain receptors, leading to a variety of biochemical and physiological effects. DFP has been shown to bind to the α1-adrenergic receptor, the β-adrenergic receptor, and the dopamine receptor. The binding of DFP to these receptors can lead to the activation or inhibition of various signaling pathways and physiological responses.
生化学的および生理学的効果
The biochemical and physiological effects of DFP are dependent on the receptor it binds to. DFP has been shown to have a variety of effects, including the activation of the sympathetic nervous system, the inhibition of platelet aggregation, and the modulation of dopamine signaling. Additionally, DFP has been shown to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
DFP is a versatile compound that can be used in a variety of lab experiments. Its chiral nature allows for the determination of enantiomeric purity, and its ability to selectively bind to certain receptors allows for the study of specific biochemical and physiological pathways. However, DFP also has limitations, including its potential toxicity and the need for careful handling due to its chiral nature.
将来の方向性
There are several potential future directions for research involving DFP. One area of interest is the development of new chiral catalysts for asymmetric synthesis. Additionally, the use of DFP as a probe to study the mechanism of action of certain enzymes and receptors could lead to a better understanding of these pathways. Finally, the development of new derivatives of DFP with improved selectivity and reduced toxicity could lead to new therapeutic applications.
合成法
DFP can be synthesized through a variety of methods, including the reduction of 1,1-diphenyl-3-(2-furyl)propanone with sodium borohydride, the reduction of 1,1-diphenyl-3-(2-furyl)propanone oxime with lithium aluminum hydride, and the reductive amination of 1,1-diphenyl-3-(2-furyl)propanone with ammonia and sodium borohydride.
特性
CAS番号 |
14717-63-6 |
|---|---|
製品名 |
1,1-Diphenyl-3-(2-furyl)-3-amino-1-propanol |
分子式 |
C19H19NO2 |
分子量 |
293.4 g/mol |
IUPAC名 |
3-amino-3-(furan-2-yl)-1,1-diphenylpropan-1-ol |
InChI |
InChI=1S/C19H19NO2/c20-17(18-12-7-13-22-18)14-19(21,15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13,17,21H,14,20H2 |
InChIキー |
FVARIOYYFNHHHX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC(C2=CC=CO2)N)(C3=CC=CC=C3)O |
正規SMILES |
C1=CC=C(C=C1)C(CC(C2=CC=CO2)N)(C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



